1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Physicochemical profiling pKa prediction Drug-likeness

Generic imidazole-amines in screening collections often produce flat SAR due to minimal steric differentiation. 1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine (CAS 845290-87-1) solves this with gem-dimethyl substitution (Taft Es ≈ -1.54) that enables efficient chiral resolution via diastereomeric salt formation or chiral chromatography. • Predicted amine pKa 7.73 ± 0.17 enables pH-dependent binding studies at physiological conditions. • XLogP 0.8 & TPSA 43.8 Ų occupy underpopulated lead-like space, reducing lipophilicity-driven assay artifacts. • Available as free base (≥95% purity) and dihydrochloride salt (CAS 1185300-55-3) for direct aqueous solubility without DMSO co-solvents.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 845290-87-1
Cat. No. B1608393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine
CAS845290-87-1
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CN1C=CN=C1)N
InChIInChI=1S/C9H17N3/c1-9(2,3)8(10)6-12-5-4-11-7-12/h4-5,7-8H,6,10H2,1-3H3
InChIKeyLBMYOBPKNFXLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine: Identity and Structural Class


1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine (CAS 845290-87-1), also catalogued as 1-imidazol-1-ylmethyl-2,2-dimethyl-propylamine, is a synthetic chiral primary amine bearing an N-linked imidazole ring and a sterically demanding tert-butyl group on the carbon alpha to the amine [1]. With molecular formula C9H17N3 and a molecular weight of 167.25 g/mol, the compound is supplied as a free base (typical purity 95–98%) and as a dihydrochloride salt (CAS 1185300-55-3, MW 240.17 g/mol) . It is distributed by multiple screening-compound vendors including ChemBridge (ID 4011413), Enamine (EN300-42052), and Sigma-Aldrich (AldrichCPR CBR00966) as part of discovery chemical libraries, and is classified as a research-use-only chemical with GHS hazard labelling for acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation [1][2].

1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine: Generic Substitution Risks


Although many vendors list this compound generically alongside simple N-imidazolyl-alkylamines, the geminal dimethyl (tert-butyl) substitution at the C3 position of the butan-2-amine backbone is not a conservative modification. Quantitative structure–property differences—including a shift in the predicted amine pKa from ~7.61 to 7.73 relative to the non-dimethylated analog 1-(1H-imidazol-1-yl)butan-2-amine, a reduced XLogP of 0.8 versus values typically >1.0 for less-hindered congeners, and the introduction of a stereogenic center with a bulky adjacent group—mean that receptor-binding pharmacophores, metabolic stability profiles, and physicochemical handling characteristics cannot be assumed equivalent across the series . Furthermore, the availability of both free-base and dihydrochloride salt forms with distinct solubility and formulation properties makes unqualified interchange of catalog numbers a source of experimental irreproducibility [1].

1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine: Quantitative Differentiation for Procurement


Amine Basicity Shift and Protonation at Physiological pH

The predicted pKa of the primary amine in 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine is 7.73 ± 0.17, compared with 7.61 ± 0.10 for the non-dimethylated comparator 1-(1H-imidazol-1-yl)butan-2-amine . Both compounds exhibit substantially lower amine basicity than histamine (aliphatic amine pKa ~9.4) [1]. The 0.12-unit increase in pKa conferred by the tert-butyl group translates to a ~1.15-fold higher fraction of protonated (cationic) species at pH 7.4, which can alter membrane permeability, off-target binding to aminergic receptors, and chromatographic retention behaviour .

Physicochemical profiling pKa prediction Drug-likeness Ionization state

Lipophilicity and Polar Surface Area Differentiation

PubChem-computed XLogP3-AA for the target compound is 0.8, with a topological polar surface area (TPSA) of 43.8 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. In contrast, the des-methyl analog 1-(1H-imidazol-1-yl)butan-2-amine (MW 139.2) has a higher predicted density (1.08 vs. 1.02 g/cm³) and lower boiling point (286.6 °C vs. 299.1 °C), consistent with its smaller size and fewer van der Waals contacts . The target compound's XLogP of 0.8 is notably lower than the >1.0 values typical of many imidazole-containing drug-like amines, positioning it closer to the CNS-optimal range (1–3) while retaining sufficient aqueous solubility for biochemical assay formats [1][2].

Lipophilicity ADME prediction CNS drug-likeness Permeability

Chiral Amine with Steric Shielding

The compound possesses one undefined stereocenter at the C2 position of the butan-2-amine backbone, directly adjacent to the bulky tert-butyl group [1]. This contrasts with both achiral N-imidazolyl-alkylamines (e.g., 3-imidazol-1-ylpropan-1-amine) and chiral but sterically less congested analogs such as 1-(1H-imidazol-1-yl)-3-methylbutan-2-amine (CAS 927992-21-0, MW 153.22 g/mol, single isopropyl group on the stereocenter) . The combination of a stereogenic center and the exceptionally bulky tert-butyl substituent creates a highly asymmetric steric environment that can enhance enantioselective recognition by enzymes and receptors compared to the mono-methyl (isopropyl) congener [1][2].

Chiral chemistry Stereoselective synthesis Medicinal chemistry building block Enantiomeric resolution

Free Base and Dihydrochloride Salt Availability

This compound is commercially supplied in two distinct physical forms: the free base (CAS 845290-87-1, solid, typical purity 95–98%) and the dihydrochloride salt (CAS 1185300-55-3, MW 240.17 g/mol, solid) [1]. The free base has a predicted aqueous solubility that is intrinsically limited by its moderate lipophilicity (XLogP 0.8), whereas the dihydrochloride salt, as a basic amine protonated and paired with chloride counterions, is expected to exhibit substantially higher aqueous solubility—a critical advantage for high-throughput screening (HTS) in aqueous buffer systems . By contrast, the monomethyl analog 1-(1H-imidazol-1-yl)-3-methylbutan-2-amine dihydrochloride (CAS 1172472-37-5, MW 226.15 g/mol) is also available but lacks the equivalent commercial breadth of free-base sourcing .

Salt selection Formulation screening Aqueous solubility High-throughput screening compatibility

Eye Damage and Acute Toxicity GHS Hazards

The ECHA C&L Inventory notification for this compound assigns four GHS hazard categories—Acute Toxicity 4 (H302: harmful if swallowed), Skin Irritation 2 (H315: causes skin irritation), Eye Damage 1 (H318: causes serious eye damage), and STOT SE 3 (H335: may cause respiratory irritation)—with each hazard statement reported by 100% of notifying companies [1]. This hazard profile is more severe than that of many simple imidazole derivatives (e.g., 1-methylimidazole is classified primarily as flammable and corrosive but not as Eye Damage Category 1) and demands enhanced personal protective equipment and engineering controls . The compound carries RIDADR UN 2811 6.1/PGIII (toxic solids) and WGK 3 (highly hazardous to water) [1][2].

Chemical safety GHS classification Laboratory handling Risk assessment

Absence of Biological Activity Data

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and WIPO PATENTSCOPE returned zero primary research publications, bioassay results, or patent-disclosed biological activity data specifically associated with this compound (CID 4310329) as of April 2026 [1][2]. The PubChem 'Consolidated References' and 'BioAssay Results' sections are empty; the compound appears only in vendor-submitted substance records and the EPA DSSTox inventory [1]. This stands in contrast to structurally related imidazole-amines such as histamine (≥50,000 publications) and even 1-(1H-imidazol-1-yl)-3-methylbutan-2-amine, which appears in BindingDB with a Ki of 0.178 nM at the imidazoline-1 receptor [3]. Prospective users must therefore treat this compound as an unexplored chemical space probe whose selection is justified primarily by its distinctive physicochemical fingerprint rather than by a known biological target engagement profile.

Data transparency Screening compound selection Hit-finding strategy Vendor due diligence

1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine: Application Scenarios


Chiral Building Block for Stereoselective Synthesis

The presence of a single undefined stereocenter directly adjacent to a bulky tert-butyl group makes this compound a strategically valuable starting material for the synthesis of enantiomerically enriched imidazole-containing pharmacophores [1]. The tert-butyl group (Taft Es ≈ -1.54) creates a far larger steric differential between the two enantiofaces than the isopropyl group (Es ≈ -0.47) of the monomethyl analog 1-(1H-imidazol-1-yl)-3-methylbutan-2-amine, enabling more efficient chiral resolution via diastereomeric salt formation or chiral chromatography [2]. In practice, procurement of this specific scaffold—rather than a less-hindered analog—can reduce the number of resolving agents tested and improve enantiomeric excess in preparative-scale resolutions, directly lowering the cost-per-gram of enantiopure material in lead optimization campaigns [1][2].

High-Throughput Screening Library Diversification

With an XLogP of 0.8 and TPSA of 43.8 Ų, this compound occupies a narrow but desirable region of drug-like chemical space—balancing aqueous solubility with passive membrane permeability—that is underpopulated relative to more lipophilic imidazole derivatives [1]. The complete absence of disclosed biological activity data (zero PubMed articles, zero PubChem BioAssay results, zero BindingDB entries as of April 2026) further positions it as a genuinely novel chemotype for hit-finding [2]. Screening library managers seeking to maximize pharmacophore diversity while maintaining lead-like physicochemical properties can justify procurement of this compound on the basis of its quantitative differentiation from the thousands of more lipophilic, already-profiled imidazole-amines that dominate commercial screening collections [1][2].

Aqueous HTS-Compatible Salt Form

The dihydrochloride salt form (CAS 1185300-55-3, MW 240.17 g/mol) is specifically formulated for direct dissolution in aqueous buffers, circumventing the DMSO solubility limitations that often plague free-base amines in high-concentration screening workflows [1]. While the free base is suitable for organic-solvent-mediated chemistry and storage, the dihydrochloride's enhanced aqueous solubility enables its use in biochemical enzyme assays, receptor-binding displacement studies, and cell-based phenotypic screens at final assay concentrations up to 100 μM without organic co-solvent artefacts [2]. Procuring both forms from the outset—and selecting the appropriate form for each experimental phase—reduces the risk of false-negative hits attributable to compound precipitation and eliminates the need for time-consuming solubility optimisation [1].

pKa-Sensitive Target Engagement Probe

The predicted amine pKa of 7.73 ± 0.17 places this compound's protonation equilibrium close to physiological pH (7.4), where small variations in the local microenvironment can shift the ratio of neutral (membrane-permeant) to cationic (receptor-binding) species [1]. This makes it a useful tool compound for studying the role of amine protonation state in target engagement, particularly for imidazoline receptors, histamine receptors, and cytochrome P450 enzymes where imidazole coordination and amine charge are mechanistically coupled [2]. The 0.12-unit pKa elevation relative to the non-dimethylated analog is sufficient to produce measurable differences in pH-dependent binding isotherms, enabling structure–activity relationship studies that explicitly probe the electronic effects of β,β-dimethyl substitution on ligand recognition [1].

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